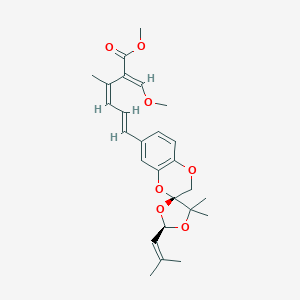

Strobilurin E

Description

Properties

CAS No. |

126572-77-8 |

|---|---|

Molecular Formula |

C26H32O7 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1 |

InChI Key |

UKZBFRLDRGPOEJ-JZMZRJBLSA-N |

SMILES |

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |

Isomeric SMILES |

CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C |

Canonical SMILES |

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |

Synonyms |

Strobilurin E |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

1.1 Fungicidal Properties

Strobilurin E is primarily recognized for its fungicidal activity. It belongs to the strobilurin class of fungicides, which inhibit mitochondrial respiration by binding to the quinol oxidation site (Qo site) of cytochrome b. This mechanism effectively disrupts the energy production of fungal pathogens, making it a potent agent against various plant diseases.

- Fungal Pathogens Targeted : this compound has shown efficacy against a range of plant pathogens, including:

1.2 Enhancing Crop Yield and Nitrogen Use Efficiency

Research indicates that strobilurin treatments can enhance nitrogen use efficiency (NUE) in crops such as durum wheat. In a study conducted under Mediterranean conditions, this compound treatment allowed for a reduction in nitrogen fertilizer application while maintaining or even improving crop yields. This is particularly beneficial in the context of climate change, where water scarcity and nutrient management are critical concerns .

| Treatment Type | Nitrogen Application Rate (kg/ha) | Effect on Yield | NUE Improvement |

|---|---|---|---|

| Control | 120 | Baseline | Baseline |

| This compound | 90 | Increased | Higher NUE |

Environmental Applications

2.1 Bioremediation Potential

This compound's degradation by microorganisms presents an opportunity for bioremediation efforts. Studies have identified specific strains capable of degrading strobilurins, thereby reducing their environmental impact. For instance, certain Bacillus and Pseudomonas species have demonstrated effective degradation pathways for strobilurins, which could be harnessed to mitigate contamination in agricultural runoff .

- Microbial Strains Identified :

- Bacillus amyloliquefaciens

- Pseudomonas fluorescens

These findings suggest that integrating this compound into sustainable agricultural practices could help manage pesticide residues in ecosystems.

Case Studies and Research Findings

3.1 Case Study: Dual-Active Antifungal Agents

Recent research has explored the synthesis of dual-active antifungal agents that combine strobilurin-like properties with other fungicidal mechanisms (e.g., succinate dehydrogenase inhibitors). These hybrids showed enhanced efficacy against common plant pathogens and reduced resistance development compared to traditional fungicides .

3.2 Field Trials and Efficacy Studies

Field trials have demonstrated that this compound can significantly reduce disease incidence in crops while promoting healthy growth under stress conditions. For example, trials on wheat and other cereals indicated improved resistance to fungal infections when treated with strobilurin-based products compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Strobilurins are divided into natural and synthetic categories, with structural variations influencing their stability, spectrum, and resistance profiles. Below is a comparative analysis of Strobilurin E and key analogues:

Table 1. Structural and Functional Comparison of this compound with Selected Analogues

Structural and Functional Insights

- Pharmacophore Dependency : All active strobilurins require the (E)-β-methoxyacrylate group for binding to the Qo site. Modifications to this moiety (e.g., lactonization in Strobilurin N) abolish activity .

- Synthetic Optimization : Azoxystrobin and kresoxim-methyl replaced the triene system with aromatic rings (pyrimidine, benzene) to enhance photostability and systemic translocation .

- Resistance Mechanisms : Pathogens like Magnaporthe oryzae evade strobilurins via cytochrome b mutations (e.g., G143A) or upregulating alternative oxidase (AOX) to bypass Complex III inhibition . This compound is equally susceptible to these mechanisms .

Efficacy Against Key Pathogens

- This compound : Effective against Aspergillus fumigatus and Trichophyton mentagrophytes but less potent against Botrytis cinerea due to AOX activation .

- Azoxystrobin : Broad-spectrum activity, including Phytophthora infestans and Puccinia spp., but resistance is widespread in Blumeria graminis .

- Oudemansin B : Comparable to this compound in inhibiting Pyricularia grisea but requires higher concentrations .

Resistance Management

- Natural Compounds : this compound and Oudemansin B face rapid resistance due to their natural origin and single-site targeting.

- Synthetics : Azoxystrobin’s pyrimidine ring improves binding affinity, delaying resistance. However, cross-resistance occurs in fungi with AOX pathways .

Preparation Methods

Initial Condensation and Potassium Salt Formation

The foundational synthesis of Strobilurin E begins with the condensation of cinnamaldehyde and 2-oxobutyric acid in methanolic potassium hydroxide (KOH). This reaction produces the potassium salt of 3(Z),5(E)-3-methyl-2-oxo-6-phenyl-3,5-hexadienic acid (Compound 3), a critical intermediate. The reaction is conducted under nitrogen at controlled temperatures (10–45°C), with the product precipitating as a red crystalline solid. Key parameters include:

Esterification and Lactone Byproduct Formation

The potassium salt (Compound 3) undergoes esterification using methanol and thionyl chloride (SOCl₂) , yielding the methyl ester (Compound 4). This step is critical for activating the carbonyl group for subsequent Wittig reactions. Notably, the reaction generates 4-methyl-3-methoxy-5-styryl-2,5-dihydrofuran-2-one (Compound 5) as a byproduct (15–18% yield). Chromatographic purification on silica gel (methanol eluent) isolates the ester, with a melting point of 49–50°C.

Wittig Reaction and Photochemical Isomerization

Methoxymethyl-Triphenylphosphorane Coupling

The methyl ester (Compound 4) reacts with methoxymethyl-triphenylphosphorane in anhydrous ether to form 9(Z)-strobilurin (Compound 6). This Wittig reaction proceeds via a ylide intermediate, with potassium tert-butoxide facilitating deprotonation. The crude product contains 9(Z),11(Z)-strobilurin A , which is removed via silica gel chromatography using petroleum ether-toluene gradients.

Mercury Vapor Lamp Irradiation

The final stereochemical inversion at the Δ⁹ position is achieved through photochemical isomerization . Irradiation with a mercury vapor lamp (Solidex filter) in acetone-benzene induces configurational change to the bioactive (E)-isomer (this compound). Optimal conditions include:

-

Solvent ratio : 9:1 acetone-benzene.

-

Reaction time : 6–8 hours.

-

Light wavelength : 300–400 nm (UV-A range).

Post-irradiation analysis via ¹H-NMR confirms structural identity with natural this compound, showing characteristic signals at δ2.04 (C-CH₃), δ3.92 (OCH₃), and δ7.18–7.71 (aromatic and conjugated protons).

Modern Approaches Using Formamide Acetals

Enamine Formation and Hydrolysis

An alternative route (CN103030598A) employs formamide acetals (e.g., DMF-DMA) to synthesize this compound analogs. The process involves:

-

Condensation : Heating substituted cinnamaldehyde derivatives with formamide acetals at 90–120°C for 5–10 hours.

-

Acidic hydrolysis : Treatment with 10% HCl yields enol aldehydes.

-

Methylation : Phase-transfer catalysis (benzyltriethylammonium chloride) enables efficient O-methylation using methyl sulfate.

Comparative Analysis of Synthetic Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.